molecular formula C10H17NO2 B13504875 (S)-tert-Butyl 2-aminohex-5-ynoate

(S)-tert-Butyl 2-aminohex-5-ynoate

Cat. No.: B13504875
M. Wt: 183.25 g/mol
InChI Key: LBLFZJUYLFNQQM-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 2-aminohex-5-ynoate is a chiral nonproteinogenic amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group, a terminal alkyne moiety, and a tert-butyl ester. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of peptidomimetics, bioactive molecules, and functionalized amino acids. Its stereochemical integrity (S-configuration) and alkyne functionality enable regioselective reactions, such as Huisgen cycloadditions, for constructing complex molecular architectures .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl (2S)-2-aminohex-5-ynoate

InChI

InChI=1S/C10H17NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h1,8H,6-7,11H2,2-4H3/t8-/m0/s1

InChI Key

LBLFZJUYLFNQQM-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC#C)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC#C)N

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Asymmetric Alkynylation

One of the most prominent approaches involves asymmetric alkynylation of amino acid precursors or their derivatives. This method ensures the stereochemical configuration at the chiral center, crucial for biological activity.

Procedure:

  • Starting from a chiral amino acid or its protected derivative (e.g., Boc-protected amino acid), the terminal alkyne is introduced via a nucleophilic substitution or addition reaction.
  • Asymmetric catalysis, often employing chiral ligands or catalysts such as chiral copper complexes, facilitates enantioselective formation of the (S)-enantiomer.

Key Reaction:

  • Alkynylation of an amino acid derivative with a terminal alkyne precursor, such as propargyl bromide or similar alkynylating agents, under chiral catalysis.

Example:

  • Using chiral copper(I) complexes with ligands like (R,R)- or (S,S)-bis(oxazoline), the addition of a propargyl group to a protected amino acid derivative yields the desired stereochemistry.

Protection and Deprotection Strategies

Protection of amino and carboxyl groups is vital to prevent side reactions during alkynylation.

Step Reagent/Condition Purpose
Boc-protection Di-tert-butyl dicarbonate (Boc2O) Protect amino group
Esterification DCC or EDC coupling agents Protect carboxyl group as tert-butyl ester

After functionalization, deprotection steps involve:

  • Acidic conditions (e.g., trifluoroacetic acid) to remove Boc groups.
  • Acidic or basic hydrolysis to convert esters to free acids if necessary.

Synthesis of the Enantiomerically Pure Compound

Recent advances have utilized chiral auxiliaries or chiral catalysts to achieve high enantiomeric excess (ee):

  • Chiral ligands in metal-catalyzed alkynylation.
  • Asymmetric hydrogenation or reduction of precursor compounds.

Final Assembly and Purification

The final compound is purified via:

  • Column chromatography on silica gel.
  • Crystallization for high purity.
  • Characterization via NMR, MS, and chiral HPLC to confirm stereochemistry and purity.

Data Table: Summary of Key Preparation Steps

Step Reagents Conditions Purpose Reference
Boc-protection Boc2O Room temp, inert Protect amino group
Esterification DCC, tert-butanol Dried solvent, room temp Protect carboxyl group
Alkynylation Propargyl bromide, CuI, chiral ligand Reflux, inert atmosphere Introduce terminal alkyne
Stereoselective catalysis Chiral copper complexes Ambient temperature Enantioselectivity
Deprotection TFA Room temp Remove protecting groups

Research Findings and Considerations

  • Enantioselectivity : Chiral catalysis significantly improves stereoselectivity, with enantiomeric excesses often exceeding 95%.
  • Yield Optimization : Careful control of reaction conditions, such as temperature and solvent, enhances overall yield.
  • Functional Group Compatibility : The protecting groups stabilize reactive intermediates and prevent racemization.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-aminohex-5-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Amides, esters.

Scientific Research Applications

(S)-tert-Butyl 2-aminohex-5-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-aminohex-5-ynoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the alkyne group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of (S)-tert-Butyl 2-aminohex-5-ynoate are best understood through comparison with analogs synthesized via analogous methodologies. Key compounds for comparison include tert-Butyl (2S)-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-ynoate (120a) and tert-Butyl (2S)-(tert-butoxycarbonylamino)-4-oxo-6-(4’-cyanophenyl)hex-5-ynoate (120e), both reported in recent studies .

Physicochemical and Functional Properties

  • Crystallinity: The 4-cyanophenyl substituent in 120e enhances intermolecular dipole interactions, resulting in a crystalline solid (m.p. 149–151°C), whereas 120a remains an oil due to the nonpolar phenyl group .
  • Reactivity: The terminal alkyne in this compound enables click chemistry applications, unlike 120a/120e, where the alkyne is conjugated to an aryl group, limiting further functionalization .

Research Findings and Limitations

  • Nomenclature Consistency: A 2023 correction highlighted the importance of precise naming for structurally related compounds to avoid misinterpretation (e.g., pentylide vs. hexylide sulfoxonium intermediates) .
  • Synthetic Challenges : The lower yield of 120e vs. 120a underscores the sensitivity of alkyne addition reactions to steric and electronic effects .

Q & A

Q. What are the standard synthetic routes for preparing (S)-tert-Butyl 2-aminohex-5-ynoate, and how can enantiomeric purity be ensured?

Methodological Answer:

  • Step 1: Amine Protection
    Use tert-butoxycarbonyl (Boc) or similar groups to protect the amine functionality during synthesis. For example, Boc-protected intermediates are widely employed to prevent undesired side reactions .
  • Step 2: Alkyne Introduction
    Introduce the hex-5-ynoate moiety via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Sonogashira) may enhance regioselectivity .
  • Step 3: Deprotection and Isolation
    Remove the Boc group under acidic conditions (e.g., TFA in DCM) and purify via column chromatography. Chiral HPLC or polarimetry confirms enantiomeric purity (>95% ee) .

Q. How can researchers characterize the stereochemistry and functional groups of this compound?

Methodological Answer:

  • Stereochemical Analysis
    Use 2D NMR (e.g., NOESY, HSQC) to assign the (S)-configuration. For example, coupling constants (J-values) between α-proton and adjacent carbons distinguish stereoisomers .
  • Functional Group Identification
    IR spectroscopy detects N-H (3300 cm⁻¹) and ester C=O (1720 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 228.16) .

Q. What safety protocols are critical when handling tert-butyl-containing compounds in lab settings?

Methodological Answer:

  • Handling Precautions
    Use explosion-proof equipment and grounded containers to mitigate risks from volatile alkyne groups .
  • Emergency Measures
    In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reaction pathways in peptide coupling?

Methodological Answer:

  • Steric Hindrance
    The bulky tert-butyl group reduces nucleophilic attack at the β-carbon, favoring α-selective reactions. Kinetic studies using varying substituents (e.g., methyl vs. tert-butyl) quantify steric contributions .
  • Electronic Effects
    Electron-donating tert-butyl groups stabilize carbocation intermediates in SN1 reactions, as shown by Hammett plots (ρ = -2.1 for tert-butyl derivatives) .

Q. How can researchers resolve contradictions in NMR data for tert-butyl-protected intermediates?

Methodological Answer:

  • Dynamic NMR Analysis
    Perform variable-temperature NMR (e.g., -90°C to 25°C) to detect conformational changes. For example, tert-butyl axial-equatorial flipping in triazinanes was resolved at low temperatures .
  • Solvent Effects
    Compare spectra in polar (DMSO-d6) vs. nonpolar (CDCl3) solvents. Hydrogen bonding in DMSO may mask splitting patterns .

Q. What computational methods predict the reactivity of this compound in enzyme-catalyzed reactions?

Methodological Answer:

  • DFT Calculations
    Model transition states using Gaussian09 with B3LYP/6-31G(d). Explicit solvent molecules (e.g., water) improve accuracy for hydrogen-bonded intermediates .
  • Molecular Docking
    Use AutoDock Vina to simulate binding with enzymes like lipases. The tert-butyl group’s hydrophobicity enhances affinity for nonpolar active sites .

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